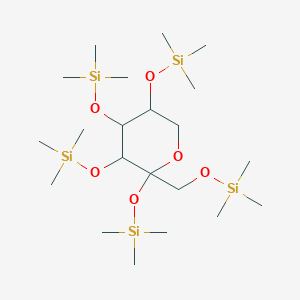

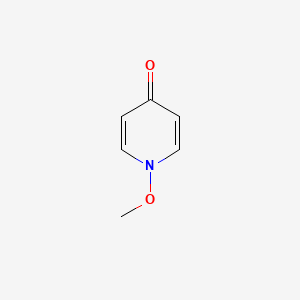

![molecular formula C25H30N6O B12280526 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-phénylpipérazine est un composé organique complexe qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé se caractérise par sa structure unique, qui comprend un fragment imidazo[1,2-b]pyridazine, un cycle pipéridine et un groupe phénylpipérazine. Ces caractéristiques structurelles contribuent à son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement de diverses maladies.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-phénylpipérazine implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. Le processus commence généralement par la préparation du noyau imidazo[1,2-b]pyridazine, suivie de l'introduction du cycle pipéridine et du groupe phénylpipérazine. Des réactifs et des catalyseurs clés sont utilisés à différentes étapes pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'améliorer le rendement et de réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions réactionnelles évolutives pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-phénylpipérazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène, modifiant ainsi les propriétés du composé.

Réduction : Cette réaction peut éliminer les groupes contenant de l'oxygène ou introduire des atomes d'hydrogène, affectant la réactivité du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier l'activité biologique du composé.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur charbon). Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour réaliser les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés fonctionnalisés présentant des activités biologiques variables.

Applications de la recherche scientifique

Chimie : La structure unique du composé en fait un outil précieux pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Il a été étudié pour ses effets sur les processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose.

Médecine : Le composé s'avère prometteur en tant qu'agent thérapeutique pour le traitement de maladies telles que le myélome multiple, le psoriasis, la polyarthrite rhumatoïde et la sclérose en plaques

Industrie : Son potentiel en tant que candidat médicament a suscité un intérêt pour sa production à grande échelle et sa formulation pour une utilisation pharmaceutique.

Mécanisme d'action

Le mécanisme d'action du 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-phénylpipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé s'est révélé inhiber l'activité de la kinase activée par le facteur de croissance transformant β (TAK1), une kinase sérine/thréonine impliquée dans la croissance cellulaire, la différenciation et l'apoptose . En se liant à la région de charnière des kinases, le composé perturbe les voies de signalisation clés, conduisant à ses effets thérapeutiques.

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It has been investigated for its effects on cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: The compound shows promise as a therapeutic agent for treating diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis

Industry: Its potential as a drug candidate has led to interest in its large-scale production and formulation for pharmaceutical use.

Mécanisme D'action

The mechanism of action of 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By binding to the hinge region of kinases, the compound disrupts key signaling pathways, leading to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de l'imidazo[1,2-b]pyridazine : Ces composés partagent le noyau imidazo[1,2-b]pyridazine et présentent des activités biologiques similaires.

Dérivés de la pipérazine : Les composés contenant le cycle pipérazine sont connus pour leurs propriétés pharmacologiques diverses.

Dérivés de la phénylpipérazine : Ces composés sont largement étudiés pour leur potentiel en tant qu'agents du système nerveux central.

Unicité

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}pipéridin-4-yl)oxy]but-2-yn-1-yl}-4-phénylpipérazine se distingue par sa combinaison unique de caractéristiques structurelles, qui contribuent à son activité biologique puissante et à son potentiel thérapeutique. Sa capacité à inhiber la TAK1 à des concentrations nanomolaires souligne son efficacité par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C25H30N6O |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C25H30N6O/c1-2-6-22(7-3-1)29-19-17-28(18-20-29)13-4-5-21-32-23-10-14-30(15-11-23)25-9-8-24-26-12-16-31(24)27-25/h1-3,6-9,12,16,23H,10-11,13-15,17-21H2 |

Clé InChI |

JEYKUCVGEUSRES-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NN5C=CN=C5C=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)

![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)